molecular formula C6H3FO4 B1142969 (2Z)-2-(4-fluoro-5-oxofuran-2-ylidene)acetic acid CAS No. 161985-55-3

(2Z)-2-(4-fluoro-5-oxofuran-2-ylidene)acetic acid

Cat. No.: B1142969
CAS No.: 161985-55-3
M. Wt: 158.0840232
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(4-fluoro-5-oxofuran-2-ylidene)acetic acid is an organic compound characterized by the presence of a fluorine atom, a furan ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-fluoro-5-oxofuran-2-ylidene)acetic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of an aldehyde precursor using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-fluoro-5-oxofuran-2-ylidene)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2Z)-2-(4-fluoro-5-oxofuran-2-ylidene)acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes and enzyme mechanisms.

    Industrial Applications: It can be used in the synthesis of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-fluoro-5-oxofuran-2-ylidene)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the furan ring and carboxylic acid group can contribute to its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-(4-Chloro-5-oxo-2(5H)-furanylidene)acetic acid: Similar structure but with a chlorine atom instead of fluorine.

    (2Z)-(4-Bromo-5-oxo-2(5H)-furanylidene)acetic acid: Similar structure but with a bromine atom instead of fluorine.

    (2Z)-(4-Methyl-5-oxo-2(5H)-furanylidene)acetic acid: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2Z)-2-(4-fluoro-5-oxofuran-2-ylidene)acetic acid imparts unique properties such as increased electronegativity, enhanced metabolic stability, and improved binding interactions with biological targets. These features make it a valuable compound for various applications, particularly in medicinal chemistry where fluorine substitution is often used to optimize drug candidates.

Properties

CAS No.

161985-55-3

Molecular Formula

C6H3FO4

Molecular Weight

158.0840232

Synonyms

Acetic acid, (4-fluoro-5-oxo-2(5H)-furanylidene)- (9CI)

Origin of Product

United States

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